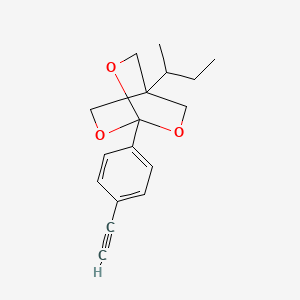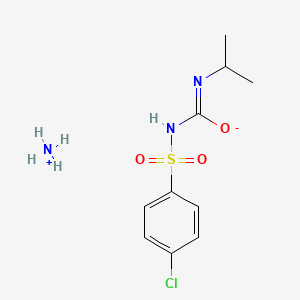
Trimedlure C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Trimedlure C is synthesized through a multi-step process involving the chlorination of 2-methylcyclohexanone followed by esterification with tert-butyl alcohol . The reaction conditions typically involve the use of a chlorinating agent such as thionyl chloride or phosphorus pentachloride, and the esterification is carried out in the presence of an acid catalyst .
Industrial Production Methods
In industrial settings, this compound is produced in large quantities using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is scaled up and optimized for efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Trimedlure C undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert this compound to its alcohol derivatives.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
Trimedlure C has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of stereochemistry and reaction mechanisms.
Biology: Employed in ecological studies to monitor and control populations of the Mediterranean fruit fly.
Medicine: Investigated for potential use in drug delivery systems due to its stability and reactivity.
Industry: Utilized in the development of pest control products and agricultural monitoring systems.
Wirkmechanismus
Trimedlure C acts as a non-toxic attractant for male Mediterranean fruit flies. The compound mimics natural kairomones, which are chemicals emitted by plants that attract insects. The molecular targets of this compound are olfactory receptors in the fruit flies, which trigger a behavioral response leading the flies to the source of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
Trimedlure C is unique due to its high specificity and effectiveness in attracting male Mediterranean fruit flies. Its stability and controlled release properties make it superior to other attractants like ceralure and α-copaene .
Eigenschaften
CAS-Nummer |
5748-23-2 |
|---|---|
Molekularformel |
C12H21ClO2 |
Molekulargewicht |
232.74 g/mol |
IUPAC-Name |
tert-butyl (1R,2R,4S)-4-chloro-2-methylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C12H21ClO2/c1-8-7-9(13)5-6-10(8)11(14)15-12(2,3)4/h8-10H,5-7H2,1-4H3/t8-,9+,10-/m1/s1 |
InChI-Schlüssel |
APMORJJNVZMVQK-KXUCPTDWSA-N |
Isomerische SMILES |
C[C@@H]1C[C@H](CC[C@H]1C(=O)OC(C)(C)C)Cl |
Kanonische SMILES |
CC1CC(CCC1C(=O)OC(C)(C)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-Tert-butyl-6-fluoro-7-{3-[(methylamino)methyl]pyrrolidin-1-yl}-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid](/img/structure/B12730537.png)








